

physical and chemical properties of 4-Methoxyphenyl 4-hydroxybenzoate

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Compound of Interest

Compound Name: 4-Methoxyphenyl 4-hydroxybenzoate

Cat. No.: B1582049

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An In-depth Technical Guide to the Physical and Chemical Properties of **4-Methoxyphenyl 4-hydroxybenzoate**

Introduction

4-Methoxyphenyl 4-hydroxybenzoate, also known by synonyms such as 4-Methoxyphenylparaben and 4-Hydroxybenzoic Acid 4-Methoxyphenyl Ester, is an aromatic ester of significant interest in chemical synthesis.^{[1][2][3]} With the CAS Registry Number 50687-62-2, this compound serves as a crucial intermediate and building block, particularly in the fields of pharmaceutical development and polymer science.^{[4][5][6]} Its structure, which combines the functionalities of a phenol and a paraben-like ester, imparts a unique set of physical and chemical characteristics that are critical for its application in complex molecular syntheses.

This guide provides a comprehensive overview of the core properties of **4-Methoxyphenyl 4-hydroxybenzoate**. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of its characteristics for use in laboratory and industrial settings. We will delve into its physical attributes, spectroscopic profile, analytical methodologies, and chemical reactivity, offering both synthesized data and practical, field-proven protocols.

Chemical Structure and Core Properties

The molecule consists of a 4-hydroxybenzoate group ester-linked to a 4-methoxyphenol moiety. This structure is fundamental to its chemical behavior, including its role as a thermodynamic monomer and its utility in introducing specific functionalities into larger molecules.[\[2\]](#)[\[5\]](#)

Caption: Chemical Structure of **4-Methoxyphenyl 4-hydroxybenzoate**.

Physical Properties

The physical properties of a compound are paramount for its handling, formulation, and application. The data below has been synthesized from various chemical suppliers and databases.

Property	Value	Source(s)
CAS Number	50687-62-2	[1] [2] [4] [7] [8]
Molecular Formula	C ₁₄ H ₁₂ O ₄	[2] [4] [8]
Molecular Weight	244.24 g/mol	[2] [4] [8] [9]
Appearance	White to almost white powder or crystal	[1]
Melting Point	193.0 - 197.0 °C	[1] [8]
Boiling Point	427.1 ± 30.0 °C (Predicted)	[8]
Solubility	Soluble in methanol and acetone; slightly soluble in water. Almost transparent in hot methanol.	[2] [8]
pKa	8.06 ± 0.15 (Predicted)	[8]
Purity	Typically >99.0% (by GC)	[1]

Spectroscopic and Analytical Characterization

A robust analytical framework is essential for confirming the identity, purity, and structure of chemical compounds. This section details the expected spectroscopic data and provides

validated analytical methodologies for **4-Methoxyphenyl 4-hydroxybenzoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for structural elucidation, providing detailed information about the carbon-hydrogen framework.[\[10\]](#)

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings, the methoxy group protons, and the phenolic hydroxyl proton. The aromatic protons will appear as doublets due to ortho-coupling. The phenolic -OH signal is typically broad and its chemical shift is solvent-dependent.
- ^{13}C NMR: The carbon NMR spectrum will display signals for each unique carbon atom. The carbonyl carbon of the ester will be significantly downfield. Symmetrical carbons in the phenyl rings will result in fewer than 14 signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule based on their characteristic vibrational frequencies.[\[11\]](#) For **4-Methoxyphenyl 4-hydroxybenzoate**, the key absorption bands are:

- $\sim 3400\text{-}3200\text{ cm}^{-1}$ (broad): O-H stretching of the phenolic hydroxyl group.
- $\sim 3100\text{-}3000\text{ cm}^{-1}$: Aromatic C-H stretching.
- $\sim 1720\text{-}1700\text{ cm}^{-1}$ (strong): C=O stretching of the ester group.
- $\sim 1600, \sim 1500\text{ cm}^{-1}$: C=C stretching within the aromatic rings.
- $\sim 1250, \sim 1100\text{ cm}^{-1}$: C-O stretching (ester and ether linkages).

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule.[\[11\]](#)

- Molecular Ion (M^+): A peak at m/z 244 corresponding to the molecular weight is expected.

- Key Fragments: Common fragmentation pathways would involve the cleavage of the ester bond, leading to fragments corresponding to the 4-hydroxybenzoyl cation (m/z 121) and the 4-methoxyphenoxy radical or related ions.

UV-Vis Spectroscopy

The aromatic nature of the compound results in strong absorption in the UV region, which is useful for quantitative analysis via HPLC with a UV detector. The exact λ_{max} will depend on the solvent but is typically expected in the 250-280 nm range due to the $\pi-\pi^*$ transitions of the substituted benzene rings.

Experimental Protocols for Analysis

The following protocols are provided as validated starting points for the analysis of **4-Methoxyphenyl 4-hydroxybenzoate**.

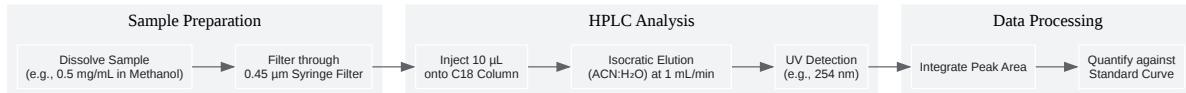
High-Performance Liquid Chromatography (HPLC)

HPLC is a precise method for assessing the purity and quantifying the concentration of the compound.[\[12\]](#)

Methodology:

- Instrumentation: Standard HPLC system with a UV-Vis detector.
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
- Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with 0.1% formic acid to ensure protonation of the phenolic group). A typical starting condition is 60:40 (v/v) Acetonitrile:Water.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength determined from the UV-Vis spectrum (e.g., 254 nm).
- Sample Preparation: Dissolve the sample in the mobile phase or methanol to a known concentration (e.g., 0.5 mg/mL) and filter through a 0.45 μm syringe filter prior to injection.

- Injection Volume: 10 μL .



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Caption: Experimental Workflow for HPLC Analysis.

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine thermal properties like melting point and decomposition temperature.[\[13\]](#)

Methodology:

- Instrumentation: A simultaneous thermal analyzer (STA) or separate DSC and TGA instruments.[\[14\]](#)
- Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.
- DSC Protocol:
 - Heat the sample from room temperature to 220°C at a rate of 10 °C/min under a nitrogen atmosphere.
 - The endothermic peak corresponds to the melting point.
- TGA Protocol:
 - Heat the sample from room temperature to 600°C at a rate of 10 °C/min under a nitrogen atmosphere.
 - Monitor the mass loss as a function of temperature to determine the onset of thermal decomposition.

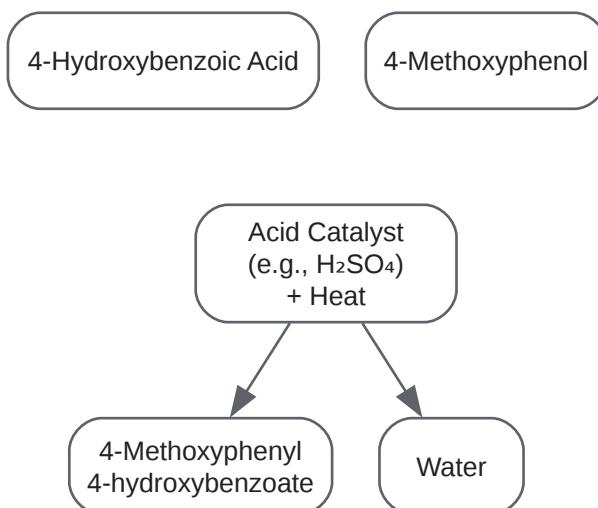
Synthesis and Reactivity

4-Methoxyphenyl 4-hydroxybenzoate is typically synthesized via esterification.

Understanding its synthesis is key to appreciating its potential impurities and reactivity.

General Synthetic Pathway

The most direct route is the Fischer esterification of 4-hydroxybenzoic acid with 4-methoxyphenol in the presence of an acid catalyst. Alternatively, for higher yields and milder conditions, the reaction can proceed by first converting 4-hydroxybenzoic acid to its more reactive acid chloride derivative, which is then reacted with 4-methoxyphenol.



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Caption: General Fischer Esterification Synthesis Pathway.

Chemical Reactivity

- **Ester Hydrolysis:** The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, which would yield 4-hydroxybenzoic acid and 4-methoxyphenol. This is a primary consideration for formulation stability and compatibility studies.
- **Phenolic Group Reactivity:** The free phenolic hydroxyl group can undergo reactions typical of phenols, such as etherification or oxidation. Its acidity (predicted $\text{pK}_a \approx 8.06$) means it will be deprotonated under moderately basic conditions.^[8]

Safety and Handling

Proper handling is crucial to ensure laboratory safety.

- Hazards: **4-Methoxyphenyl 4-hydroxybenzoate** may cause an allergic skin reaction (GHS Hazard H317).[1][3] It is advised to avoid breathing dust and to ensure contaminated work clothing is not allowed out of the workplace.[1][3]
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
- Storage: The compound should be stored in a tightly sealed container in a dry, room-temperature environment to maintain its integrity.[8][15]

Conclusion

4-Methoxyphenyl 4-hydroxybenzoate is a well-defined chemical entity with a distinct set of physical and chemical properties. Its characterization relies on a suite of standard analytical techniques, including HPLC, NMR, IR, and thermal analysis. For researchers and developers, a thorough understanding of these properties, along with its synthesis and reactivity, is essential for its effective and safe utilization as a chemical intermediate in the creation of novel materials and pharmaceutical agents.

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